molecular formula C17H13ClN2O B2641805 1-(2-chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 956986-03-1

1-(2-chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No. B2641805
CAS RN: 956986-03-1
M. Wt: 296.75
InChI Key: PIGRCLIMEYDNAU-UHFFFAOYSA-N
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Description

The compound “1-(2-chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde” is likely an organic compound containing a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a phenyl group, which is a six-membered aromatic ring . The presence of the aldehyde functional group (-CHO) suggests that it may participate in various chemical reactions characteristic of aldehydes .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography . The presence of the pyrazole ring, phenyl group, and aldehyde functional group would contribute to the overall structure .


Chemical Reactions Analysis

The compound, due to the presence of the aldehyde group, could potentially undergo nucleophilic addition reactions. The chlorobenzyl group might also undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the polar aldehyde group could influence its solubility in different solvents . The compound is likely to be a solid at room temperature .

Scientific Research Applications

Crystal Structure and Properties

The compound 1-(2-chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde (C14H12Cl2N2O) has an orthorhombic crystal structure with the following parameters:

The crystallographic data and fractional atomic coordinates are available in the supplementary materials . Notably, the compound contains chlorine atoms (Cl1 and Cl2), oxygen (O1), nitrogen (N1, N2), and carbon (C1 to C14) atoms.

Inhibition of 1-Deoxy-d-xylulose 5-phosphate Synthase (DXS)

1-(2-chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde: is an inhibitor of 1-deoxy-d-xylulose 5-phosphate synthase (DXS) with an IC50 value of 1.0 μM. DXS is a key enzyme in the non-mevalonate pathway for isoprenoid biosynthesis. This inhibition may have implications in antimicrobial research .

Synthesis of Quinoline Derivatives

The compound can be used as a starting material for synthesizing quinoline derivatives. For instance, it can undergo a three-step procedure to yield 5-chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline. The synthesis involves O-propargylation followed by a copper-catalyzed 1,3-dipolar cycloaddition sequence .

Future Directions

The future research directions would depend on the interest in this compound. If it shows promising biological activity, it could be further studied for potential therapeutic applications .

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O/c18-16-9-5-4-8-14(16)10-20-11-15(12-21)17(19-20)13-6-2-1-3-7-13/h1-9,11-12H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGRCLIMEYDNAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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